alpha-N-Nitroso-D-fructose-L-glycine
Description
Contextualization within N-Nitroso Compounds and Maillard Reaction Products
The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together. It is responsible for the desirable flavors and colors in a wide array of cooked foods. However, this reaction also leads to the formation of a multitude of new chemical entities, some of which are of interest to toxicologists. When a secondary amine, such as the one formed from the initial condensation of fructose (B13574) and glycine (B1666218) (an Amadori compound), reacts with a nitrosating agent (like nitrite (B80452), which can be present in foods or formed in the body), an N-nitroso compound can be generated.
Alpha-N-Nitroso-D-fructose-L-glycine is an example of such a product. N-nitroso compounds as a class have been extensively studied due to the carcinogenicity of many of their members in various animal species. google.com The investigation into N-nitrosated Maillard reaction products, therefore, seeks to understand whether cooking processes could lead to the formation of these potentially harmful substances. Research has shown that the mutagenic activity of N-nitroso compounds can be influenced by their chemical structure, including the nature of the sugar and amino acid moieties. nih.govmaastrichtuniversity.nl
Historical Perspectives and Initial Academic Investigations
The initial academic focus on N-nitrosated fructose-amino acids emerged from a broader concern about the presence of N-nitroso compounds in the human diet and their endogenous formation. researchgate.net One of the pivotal early studies in this specific area was conducted by Pool, Röper, Röper, and Romruen in 1984, published in Food and Chemical Toxicology. nih.gov Their research aimed to assess the mutagenic potential of N-nitroso derivatives of various fructose-amino acids, which are products of the Maillard browning reaction. nih.govnih.gov
In this study, this compound was synthesized and tested for its ability to induce mutations in bacterial strains. nih.gov This work was significant as it was among the first to systematically evaluate the mutagenicity of these specific Maillard reaction byproducts. The findings from this and similar studies helped to characterize the potential risks associated with the consumption of browned and cured foods and spurred further research into the identification and quantification of these compounds in various food items. nih.gov
Detailed Research Findings
The scientific literature provides specific data on the chemical properties and biological activity of this compound.
Chemical and Physical Properties
The fundamental properties of this compound have been cataloged in chemical databases. These identifiers and properties are crucial for its synthesis, detection, and characterization in research settings.
| Property | Value | Source |
| IUPAC Name | 2-[nitroso-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]amino]acetic acid | nih.gov |
| Molecular Formula | C8H14N2O8 | nih.gov |
| Molecular Weight | 266.21 g/mol | nih.gov |
| CAS Number | 86334-95-4 | nih.gov |
Mutagenicity Data
The mutagenicity of this compound was a key focus of early research. The Ames test, which uses bacteria to test whether a chemical can cause mutations in the DNA of the test organism, was employed to evaluate its genotoxic potential.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S-9 Mix) | Result | Source |
| This compound | TA1535 | Without | Low, but reproducible increase in revertants | nih.gov |
The study by Pool et al. (1984) demonstrated that this compound exhibited a weak but noticeable mutagenic effect in the Salmonella typhimurium strain TA1535 without the need for metabolic activation. nih.gov This suggests that the compound is a direct-acting mutagen, albeit a weak one in this assay. In the same study, other N-nitroso-fructose-amino acids, such as the derivatives of alanine (B10760859) and phenylalanine, were found to be non-mutagenic, highlighting the influence of the amino acid component on the biological activity of the resulting N-nitroso compound. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
86334-95-4 |
|---|---|
Molecular Formula |
C8H14N2O8 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
2-[nitroso-[(2,3,4,5-tetrahydroxyoxan-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N2O8/c11-4-2-18-8(16,7(15)6(4)14)3-10(9-17)1-5(12)13/h4,6-7,11,14-16H,1-3H2,(H,12,13) |
InChI Key |
MQBUJITXOYJSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)(CN(CC(=O)O)N=O)O)O)O)O |
Origin of Product |
United States |
Mechanistic Pathways of Formation and Genesis
Precursor Compounds and the Maillard Reaction Initial Stages
The initial phase in the synthesis of alpha-N-Nitroso-D-fructose-L-glycine involves the formation of its direct precursor, the Amadori compound D-fructose-L-glycine. This occurs during the early stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.
The precursor to this compound is an Amadori compound, specifically N-(1-Deoxy-D-fructos-1-yl)-L-glycine, also known as D-fructose-L-glycine. nih.gov This compound is a key intermediate in the Maillard reaction. nih.gov The process typically starts with the reaction of D-glucose and the amino acid L-glycine. nih.gov The initial condensation of the carbonyl group of the sugar with the amino group of the amino acid forms a Schiff base. This unstable intermediate then undergoes a rearrangement. In the case of an initial aldose sugar like glucose, this is known as the Amadori rearrangement, which results in the formation of a stable 1-amino-1-deoxy-2-ketose, the Amadori compound. nih.gov When D-glucose reacts with L-glycine, the product is D-fructose-L-glycine. nih.gov These Amadori compounds are commonly detected in heat-processed foods and are central products of the Maillard reaction. nih.gov
The synthesis of the D-fructose-L-glycine precursor is fundamentally dependent on the presence of reducing sugars and amino acids. 4science.ge Reducing sugars, such as D-glucose and D-fructose, possess a free carbonyl group that can react with the primary or secondary amino group of an amino acid, peptide, or protein. 4science.genuft.edu.ua L-glycine, being the simplest amino acid, provides the requisite amino group for the initial condensation step. nih.gov
While aldoses like D-glucose are common reactants, ketoses like D-fructose can also participate in the Maillard reaction, though their reactivity can differ. nih.govresearchgate.net For instance, some studies have noted the scarce formation of early-stage Maillard reaction products in D-fructose/amino acid systems under certain conditions, potentially due to the formation of advanced products or degradation through caramelization. nih.gov The reaction between the sugar and the amino acid is the critical first step, leading to the formation of N-glycosides, which are pivotal in subsequent reactions. nuft.edu.ua The entire process is complex, with the initial sugar-amine condensation being the gateway to a cascade of further reactions. nuft.edu.ua
N-Nitrosation Reactions and Conditions
Once the D-fructose-L-glycine precursor is formed, it can undergo N-nitrosation in the presence of a nitrosating agent. This reaction converts the secondary amine group within the Amadori compound into an N-nitroso group, yielding this compound.
N-nitrosation involves the reaction of a secondary amine, such as the Amadori compound D-fructose-L-glycine, with a nitrosating agent. wikipedia.org Typically, this agent is derived from nitrite (B80452) (NO₂⁻) under acidic conditions. nih.govwikipedia.org In an acidic environment, nitrite is converted to nitrous acid (HNO₂), which can then form various nitrosating species, including the nitrosonium ion (NO⁺). wikipedia.orgnih.gov
The mechanism proceeds via the nucleophilic attack of the nitrogen atom of the secondary amine in the D-fructose-L-glycine molecule on the electrophilic nitrogen of the nitrosonium ion. wikipedia.org This reaction results in the formation of a stable N-nitrosamine, in this case, this compound. nih.govwikipedia.org The general reaction is as follows:
R₂NH (secondary amine) + NO⁺ → R₂N-NO (nitrosamine) + H⁺ wikipedia.org
Studies have shown that N-nitroso derivatives of Amadori compounds can be synthesized in high yields by reacting the fructose-amino acids with sodium nitrite in an acidic aqueous solution. nih.gov The kinetics of bacterially mediated N-nitrosation reactions are also being studied, highlighting the complexity of these formation pathways in different environments. nih.gov
The formation of N-nitroso compounds is highly dependent on both pH and the concentration of the nitrite precursor. The nitrosation reaction is significantly enhanced under acidic conditions (below pH 5.5), which facilitate the conversion of nitrite to the reactive nitrous acid. nih.govnih.gov Low pH in environments like the stomach is a significant factor that promotes the nitrosation process. nih.gov The rate of nitrosamine (B1359907) formation generally increases as the pH decreases. wikipedia.org
The concentration of nitrite is also a critical factor. Studies on other nitrosamines, such as those in fried bacon, have demonstrated a direct relationship between the initial sodium nitrite concentration and the amount of nitrosamine formed. acs.org Higher concentrations of nitrite lead to higher yields of N-nitroso compounds, assuming other conditions like the presence of the amine precursor and appropriate pH are met.
Interactive Data Table: Factors Influencing N-Nitrosation
| Factor | Condition | Effect on Formation Yield | Reference |
|---|---|---|---|
| pH | Acidic (e.g., < 5.5) | Increases formation | nih.govnih.gov |
| pH | Neutral or Alkaline | Decreases formation | wikipedia.org |
| Nitrite Concentration | Increasing | Increases formation | acs.org |
| Precursor Availability | High | Increases formation | nih.gov |
This table summarizes the general influence of key factors on the yield of N-nitrosation reactions.
There is significant potential for the endogenous, or in vivo, formation of N-nitroso compounds, including this compound. nih.gov Amadori compounds like D-fructose-L-glycine are formed during the heating of food and are therefore ingested as part of the diet. nih.gov These ingested precursors can then react with nitrite present in the body to form N-nitroso compounds. nih.govnih.gov
The primary sites for this endogenous nitrosation are the oral cavity, due to bacterial reduction of nitrate (B79036) to nitrite, and the acidic environment of the stomach. nih.govnih.gov It is estimated that endogenous nitrosation may account for 45-75% of the total human exposure to N-nitroso compounds. nih.gov Studies have shown that diets high in red meat, a source of both nitrosatable precursors and heme iron which can catalyze the process, can increase the endogenous formation of N-nitroso compounds. nih.govnih.gov Therefore, the consumption of foods containing Amadori products alongside sources of nitrite or nitrate (which can be reduced to nitrite) creates the conditions necessary for the in vivo synthesis of compounds like this compound. nih.gov
Biological Activity Investigations in Non Human Models
Mutagenicity and Genotoxicity Assessments
The mutagenic and genotoxic potential of alpha-N-Nitroso-D-fructose-L-glycine has been primarily evaluated using bacterial reverse mutation assays. These tests assess the ability of a substance to induce mutations in specific strains of bacteria, providing an indication of its genotoxic capabilities.
In studies utilizing the Salmonella typhimurium Ames test, this compound was assessed for its ability to revert histidine-auxotrophic strains of this bacterium to a state where they can synthesize their own histidine. Research has shown that this compound exhibits weak mutagenic activity. Specifically, a very low but reproducible increase in the number of revertant colonies was observed in the Salmonella typhimurium strain TA1535. nih.gov This particular strain is designed to detect base-pair substitution mutations.
| Compound | Bacterial Strain | Result |
| This compound | Salmonella typhimurium TA1535 | Very low but reproducible increase in revertant colonies nih.gov |
The mutagenic activity of this compound was observed in the absence of an external metabolic activation system. nih.gov This indicates that the compound is a direct-acting mutagen, meaning it does not require enzymatic conversion to a more reactive form to exert its mutagenic effect. This is a significant finding, as many N-nitroso compounds require metabolic activation to become mutagenic.
Comparative Biological Potency with Related N-Nitroso Compounds
When compared to other N-nitroso compounds, this compound demonstrates a notably low mutagenic potency. For instance, many simple N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are potent mutagens that require metabolic activation to induce a strong mutagenic response in the Ames test.
In the same study where this compound showed weak mutagenicity, other N-nitroso derivatives of fructose-amino acids were also tested. The N-nitroso derivatives of D-fructose-L-alanine, D-fructose-L-phenylalanine, and D-fructose-L-aspartic acid were found to be non-mutagenic in the Salmonella typhimurium assay. nih.gov This suggests that the mutagenic activity of these types of compounds is highly dependent on the specific amino acid attached to the fructose (B13574) moiety.
| Compound | Mutagenic Activity in Salmonella typhimurium Assay |
| This compound | Weakly mutagenic nih.gov |
| N-Nitroso-D-fructose-L-alanine | Not mutagenic nih.gov |
| N-Nitroso-D-fructose-L-phenylalanine | Not mutagenic nih.gov |
| N-Nitroso-D-fructose-L-aspartic acid | Not mutagenic nih.gov |
Mechanistic Elucidation of Biological Action Molecular and Cellular
Proposed Molecular Interactions with Biological Macromolecules
The biological activity of many N-nitroso compounds is predicated on their ability to chemically modify crucial cellular macromolecules, with DNA being a primary target. nih.gov While direct studies detailing the specific interactions of alpha-N-Nitroso-D-fructose-L-glycine with macromolecules are not extensively documented, the known reactivity of similar N-nitroso compounds allows for the formulation of a proposed mechanism. It is hypothesized that the ultimate reactive species derived from this compound can alkylate nucleophilic sites on DNA bases. nih.govnih.gov
Alkylation can occur at various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov For many N-nitroso compounds, the O^6 position of guanine (B1146940) is a critical target for alkylation, as this modification can lead to mispairing during DNA replication and is strongly associated with the initiation of mutagenic and carcinogenic processes. nih.govresearchgate.net Other potential sites of interaction include the N7 position of guanine and the N3 position of adenine. nih.gov The interaction of the reactive metabolites of this compound with these DNA sites can result in the formation of DNA adducts, which are covalent modifications to the DNA structure. semanticscholar.org These adducts can disrupt the normal functioning of DNA, leading to mutations if not repaired. nih.gov
Formation of Reactive Intermediates and Ultimate Mutagens
N-nitroso compounds are generally not reactive in their native form but require metabolic or chemical transformation into highly reactive electrophilic species to exert their biological effects. nih.govusp.org For N-nitrosamines, this activation is typically initiated by cytochrome P450-mediated alpha-hydroxylation. nih.gov However, other N-nitroso compounds, such as N-nitrosamides, can decompose spontaneously under physiological conditions to yield reactive intermediates. nih.govusp.org
In the case of this compound, it is proposed that the compound undergoes decomposition to generate a cascade of reactive intermediates. This process is thought to culminate in the formation of highly reactive alkylating species. nih.gov
A critical step in the activation of many N-nitroso compounds is the formation of diazonium ions. orgoreview.comjove.com For N-nitrosoglycosylamines and N-nitroso Amadori compounds, hydrolysis can lead to the generation of arene or alkyl diazonium cations. nih.gov These cations are unstable and can decompose to produce nitrogen gas and a highly reactive carbocation (an alkylating species). orgoreview.com
It is this carbocation that is considered the ultimate mutagen, capable of reacting with nucleophilic centers in cellular macromolecules, most notably DNA. nih.govresearchgate.net The specific nature of the alkylating species derived from this compound would be a carboxymethyl cation, based on the glycine (B1666218) moiety of the parent molecule. The formation of this reactive species is a key event in the proposed mechanism of action for this compound.
Modulation of Cellular Processes (e.g., DNA Damage Response in Model Systems)
The interaction of chemical agents with DNA and the subsequent formation of adducts can trigger a cellular DNA damage response. This response involves a complex network of signaling pathways that can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, programmed cell death (apoptosis).
Studies on the mutagenicity of N-nitrosated products of the Maillard browning reaction have provided direct evidence for the biological activity of this compound. In mutagenicity tests using Salmonella typhimurium strain TA1535, this compound was found to cause a "very low but reproducible increase in the numbers of his+ revertants" without the need for metabolic activation by an S-9 mix. nih.gov This finding suggests that the compound is a direct-acting mutagen, capable of inducing base-pair substitution mutations in this model system. The fact that it is active without an external metabolic activation system implies that it can spontaneously decompose or be activated by cellular components to its mutagenic form. nih.gov
In the same study, other N-nitroso derivatives of fructose-amino acids, such as those with alanine (B10760859), phenylalanine, and aspartic acid, were not found to be mutagenic. nih.gov This highlights the influence of the amino acid moiety on the biological activity of these compounds.
Analytical Methodologies for Isolation, Characterization, and Quantification in Research Matrices
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to isolating α-N-Nitroso-D-fructose-L-glycine from complex sample mixtures, a critical step preceding characterization and quantification. Given the compound's non-volatile and polar nature, liquid chromatography is the predominant technique employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-nitroso-Amadori compounds. Researchers have successfully utilized reversed-phase, ion-pairing HPLC to separate various N-nitroso-fructose amino acids, including the glycine (B1666218) derivative. nih.gov In some instances, this technique is capable of separating the E/Z isomers of the nitroso group. nih.gov
Another powerful HPLC-based approach is high-performance cation-exchange chromatography (HPCEC). imreblank.chwiley.com This method has proven to be an efficient tool for the rapid separation and identification of Amadori compounds, the precursors to N-nitroso derivatives. imreblank.chwiley.com The combination of HPCEC with mass spectrometry offers high specificity and sensitivity, overcoming challenges with co-eluting compounds in complex mixtures. wiley.com While developed for Amadori products, the principles are directly applicable to their nitrosated counterparts.
The selection of the column and mobile phase is critical for achieving adequate separation. For instance, amino-modified silica gel columns run with eluents of water and acetonitrile are commonly used for separating related compounds like fructose (B13574) and glycine. spectroscopyonline.com For the analysis of amino acid impurities in general, various HPLC columns are used, including cation exchange, reverse-phase (C18), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode columns. nih.gov
| Technique | Column Type | Application | Reference |
|---|---|---|---|
| Reversed-Phase, Ion-Pairing HPLC | Not specified | Separation of N-NO-Fructose amino acids, including E/Z isomers. | nih.gov |
| High-Performance Cation-Exchange Chromatography (HPCEC) | Weak cation exchange resin with reversed-phase properties | Rapid separation and identification of Amadori compounds. | imreblank.chwiley.com |
| HPLC with UV-vis/ELSD | NH2 Phase | Simultaneous determination of precursors (fructose, glycine). | spectroscopyonline.comutwente.nl |
Gas Chromatography (GC) is a primary analytical tool for volatile N-nitrosamines. nih.govbohrium.com However, α-N-Nitroso-D-fructose-L-glycine is a non-volatile compound due to its sugar moiety and amino acid structure. Therefore, direct GC analysis is not feasible without derivatization to increase its volatility. bohrium.com While GC is not the standard method for N-nitroso-Amadori compounds, it may be applicable for analyzing potential volatile degradation products that could form during the pyrolysis of these compounds. nih.gov For non-volatile nitrosamines, HPLC is generally the more suitable chromatographic method. bohrium.com
Spectroscopic and Spectrometric Approaches for Identification
Following chromatographic separation, spectroscopic and spectrometric methods are essential for the unambiguous identification and structural confirmation of α-N-Nitroso-D-fructose-L-glycine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-nitroso-Amadori compounds. nih.govnih.gov High-resolution 1H-NMR and 13C-NMR spectroscopy have been used to investigate a series of 13 different N-nitroso-fructose amino acids. nih.gov Specifically, 13C-NMR was employed to determine the percentage of different sugar ring forms (β-pyranose, β-furanose, α-furanose, and α-pyranose) at equilibrium in D2O. This technique also allows for the determination of the amounts of E/Z isomers of the N-nitroso group, providing detailed insight into the compound's structure in solution. nih.gov
| NMR Technique | Information Obtained | Reference |
|---|---|---|
| High-Resolution 1H-NMR | General structural investigation of N-NO-fructose amino acids. | nih.gov |
| High-Resolution 13C-NMR | Determination of sugar ring forms (pyranose/furanose) and E/Z isomer ratios of the N-nitroso group. | nih.gov |
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of N-nitroso compounds. nih.govosti.gov Due to the low levels at which these compounds are often found, the sensitivity and specificity of MS are crucial. osti.gov The structures of synthesized N-nitroso derivatives of Amadori compounds have been established using a combination of spectroscopic data, including mass spectrometry. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides an even higher degree of selectivity and structural information based on the fragmentation patterns of the molecular ion. mdpi.com Techniques such as electrospray ionization (ESI) are used to facilitate the protonation of Amadori compounds and their derivatives for MS analysis. imreblank.ch This approach has been successfully applied to identify Amadori products in complex food matrices and is equally vital for their N-nitroso analogs. wiley.com
Advanced Detection and Quantification Methods
Given the potential toxicity of N-nitroso compounds, highly sensitive and selective methods are required for their detection and quantification at trace levels. nih.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for the analysis of non-volatile nitrosamines like α-N-Nitroso-D-fructose-L-glycine. nih.govusda.govqascf.com These hyphenated techniques provide the high sensitivity and selectivity needed to accurately detect and quantify such compounds in complex matrices like food and biological samples. nih.gov The development of LC-MS methods is seen as a crucial avenue for renewing research interest in non-volatile N-nitrosamines. bohrium.comqascf.com For example, high-performance cation exchange chromatography has been successfully coupled to electrospray ionization tandem mass spectrometry for the analysis of related Amadori compounds. wiley.com This combination allows for both rapid separation and specific, sensitive detection, making it a suitable strategy for quantifying α-N-Nitroso-D-fructose-L-glycine. imreblank.chwiley.com
Chemiluminescence Detection of Nitric Oxide (NO)
Chemiluminescence detection is a highly sensitive technique for quantifying nitric oxide (NO) and its metabolites, which can be indicative of the presence of N-nitroso compounds. nih.govnih.gov This method is predicated on the principle that N-nitroso compounds can be chemically reduced to release NO. The liberated NO gas is then reacted with ozone (O₃) in a reaction chamber.
The reaction between nitric oxide and ozone is highly energetic and results in the formation of nitrogen dioxide in an electronically excited state (NO₂*).
NO + O₃ → NO₂* + O₂
As the excited nitrogen dioxide returns to its more stable ground state, it emits light (luminescence). This emitted light is detected by a photomultiplier tube, which generates an electrical signal directly proportional to the amount of nitric oxide present. nih.gov Consequently, this allows for the precise quantification of the original N-nitroso compound in the sample. nih.gov The primary advantages of this method are its exceptional sensitivity, with the ability to detect picomolar concentrations of NO, and its high selectivity over a wide dynamic range. mdpi.com
Table 1: Overview of Chemiluminescence NO Detection
| Step | Process | Description |
|---|---|---|
| 1 | NO Release | The N-nitroso compound is treated with a reducing agent to cleave the N-N bond, releasing nitric oxide (NO). |
| 2 | Reaction | The released NO gas is mixed with ozone (O₃) in a light-sealed chamber. |
| 3 | Excitation | The reaction produces nitrogen dioxide in an excited state (NO₂*). |
| 4 | Emission | The excited NO₂* decays to its ground state, emitting photons (light). |
Thermal Energy Analysis (TEA) for N-Nitroso Compound Detection
Thermal Energy Analysis (TEA) is another robust technique specifically designed for the detection of N-nitroso compounds. It is often used as a detector following gas chromatography (GC-TEA). The methodology is based on the thermal lability of the nitroso functional group (N-N=O).
In this process, the sample containing the N-nitroso compound is passed through a high-temperature pyrolysis chamber (typically >500°C). The heat causes the N-nitroso compound to cleave, releasing a nitrosyl radical (•NO).
R₁R₂N-N=O (g) → [R₁R₂N•] + •NO (g)
The resulting gas stream, now containing the nitrosyl radical, is directed into a reaction chamber where it is reacted with ozone. Similar to the chemiluminescence detection described previously, this reaction produces excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The emitted light is then quantified. This method offers great sensitivity specifically for compounds containing a nitroso group. pmda.go.jp However, it can lack selectivity, as other compounds like organic nitrites and C-nitroso compounds may also yield a response. pmda.go.jp
Table 2: Key Parameters in Thermal Energy Analysis
| Parameter | Description | Typical Value |
|---|---|---|
| Pyrolysis Temperature | Temperature required to cleave the N-NO bond. | > 500°C |
| Reactant Gas | Gas used to react with the cleaved nitrosyl radical. | Ozone (O₃) |
Development of Targeted and Untargeted Analytical Paradigms for Complex Mixtures
Analyzing complex mixtures for the presence of specific compounds like alpha-N-Nitroso-D-fructose-L-glycine or for a general screen of N-nitroso compounds requires sophisticated analytical strategies. These can be broadly categorized as targeted and untargeted paradigms.
Targeted Analysis
Targeted analysis focuses on the detection and precise quantification of one or more specific, predetermined analytes. This approach is characterized by high sensitivity and selectivity. Hyphenated techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the cornerstones of targeted N-nitrosamine analysis. nih.govijpsjournal.com These methods are developed to be sensitive enough to detect impurities at ultra-low levels to ensure the safety and quality of pharmaceutical products. ijpsjournal.com
In a typical LC-MS/MS targeted method, the instrument is specifically configured to isolate the precursor ion of the target compound (e.g., this compound) and then fragment it to produce specific product ions. This specific fragmentation pattern acts as a chemical fingerprint, providing high confidence in both the identification and quantification of the analyte, even in complex matrices.
Untargeted Analysis
Untargeted analysis, or screening, is an exploratory approach used to identify as many compounds as possible in a sample. This is particularly useful when the presence of unknown or unexpected N-nitroso compounds is suspected. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for untargeted analysis. nih.gov
This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. By comparing the accurate mass and fragmentation data against spectral libraries and databases, potential N-nitroso compounds can be tentatively identified. A significant challenge in both targeted and untargeted analysis is overcoming matrix effects, where other components in the sample can interfere with the ionization process of the target analyte, leading to inaccurate quantification. pmda.go.jp Therefore, extensive sample preparation and method validation are critical for reliable results. nih.gov
Table 3: Comparison of Targeted and Untargeted Analysis
| Feature | Targeted Analysis | Untargeted Analysis |
|---|---|---|
| Goal | Quantify known, specific compounds. | Identify all detectable compounds (knowns and unknowns). |
| Primary Technique | LC-MS/MS, GC-MS/MS | LC-HRMS |
| Selectivity | Very High | Moderate to High |
| Sensitivity | Very High | Good |
| Application | Routine quality control, quantification of known impurities. | Exploratory research, identification of novel impurities. |
Theoretical and Computational Chemistry Approaches
Molecular Modeling of Formation Pathways and Intermediate Structures
The formation of alpha-N-Nitroso-D-fructose-L-glycine is a multi-step process that begins with the Maillard reaction between D-fructose and L-glycine to form the Amadori product, N-(1-deoxy-D-fructos-1-yl)-glycine (DFG). This is followed by nitrosation of the secondary amine in DFG.
The initial phase of this reaction, the Maillard reaction, is a complex network of chemical transformations. biosyn.com It starts with the nucleophilic attack of the amino group of glycine (B1666218) on the carbonyl group of fructose (B13574), leading to a Schiff base, which then rearranges to form the more stable Amadori product. biosyn.com The Amadori rearrangement is a critical step, involving the isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org
Computational modeling, particularly using Density Functional Theory (DFT), has been employed to investigate the mechanism of the Maillard reaction. For instance, a theoretical study on the glucose and methylamine (B109427) system, a model for the fructose-glycine reaction, revealed that the Amadori rearrangement is the rate-limiting step with a significant energy barrier. researchgate.net Such calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates, and providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net
Kinetic modeling of the degradation of the Amadori compound from fructose and glycine (DFG) has shown that its breakdown is influenced by factors such as pH and temperature, leading to various products including the regeneration of the amino acid. nih.gov This degradation competes with the nitrosation reaction.
The final step in the formation of this compound is the nitrosation of the secondary amine in the DFG molecule. This reaction is thought to proceed via an electrophilic attack by a nitrosating agent, such as the nitrosonium ion (NO+), on the nucleophilic nitrogen of the amino acid moiety. psu.edu Molecular modeling can be used to simulate this process, calculating the activation energy for the N-N bond formation and characterizing the structure of the resulting N-nitrosamine.
In Silico Predictions of Reactivity and Stability
In silico methods are invaluable for predicting the chemical reactivity and stability of molecules like this compound, particularly concerning its potential toxicity and carcinogenicity. Many N-nitroso compounds are known mutagens, and their reactivity is a key determinant of their biological activity.
The mutagenicity of N-nitroso compounds is often linked to their ability to generate reactive electrophiles that can alkylate DNA. For N-nitrosoglycosylamines and N-nitroso Amadori compounds, their mutagenic activity is attributed to their hydrolysis to form diazonium cations. nih.govnih.gov The stability of the N-nitroso compound and the nature of the sugar and amine moieties influence its mutagenic potential. nih.govnih.gov
Mutagenicity studies have been conducted on a range of N-nitrosated products from the Maillard reaction. nih.gov In these studies, the N-nitroso derivative of D-fructose-L-glycine showed a low but reproducible mutagenic effect in Salmonella typhimurium strain TA1535 without metabolic activation. nih.gov This suggests that the compound is a direct-acting mutagen.
Computational tools can be used to predict the degradation pathways of N-nitrosamines. frontiersin.org These predictions are crucial for risk assessment, as the degradation products can also be reactive. For tertiary amines, which are structurally related to the substituted amine in DFG, nitrosation is generally slower than for secondary amines and involves a dealkylation step. frontiersin.org
The stability of this compound can be assessed by calculating its bond dissociation energies and the activation barriers for its decomposition reactions. These calculations can help to identify the most likely pathways for its degradation under various conditions.
Quantum Chemical Studies of Electronic Structure and Reaction Energetics
Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), provide detailed information about the electronic structure and energetics of reactions involving this compound. These methods can be used to calculate a wide range of molecular properties, including orbital energies, charge distributions, and reaction enthalpies.
Ab initio calculations have been used to study the reaction pathways in the formation and decomposition of other nitrosamines. psu.edu These studies have characterized the transition states for various reaction steps, such as proton transfers and bond rotations, providing insights into the reaction mechanisms at a fundamental level. psu.edu For example, calculations have shown that O-protonation of nitrosamines is generally favored over N-protonation. psu.edu
DFT has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. und.edunih.govnih.gov It can be used to investigate the electronic properties of this compound, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.
Quantum chemical calculations can also be used to determine the reaction energetics, including the activation energies and reaction enthalpies for the formation and decomposition of the compound. For example, DFT calculations have been used to study the activation of nitrosamines towards carcinogenesis, revealing the energy profiles for metabolic activation pathways. frontiersin.org
By applying these quantum chemical methods to this compound, researchers can gain a deeper understanding of its electronic structure, which governs its reactivity. This knowledge is essential for predicting its biological activity and for developing strategies to mitigate its potential harmful effects.
Future Research Directions and Open Questions
Refinement of Formation Mechanism Elucidation under Varied Conditions
The formation of α-N-Nitroso-D-fructose-L-glycine is a complex process initiated by the Maillard reaction between D-fructose and L-glycine to form the Amadori product, fructose-glycine. This intermediate can then be nitrosated to yield the final compound. nih.govnih.gov The Maillard reaction itself is influenced by factors such as temperature, pH, and the presence of other chemical species. nih.gov However, the specific kinetics and thermodynamics of the nitrosation of fructose-glycine to form α-N-Nitroso-D-fructose-L-glycine under a comprehensive range of conditions remain to be fully elucidated.
Future research should systematically investigate the impact of varying pH levels and temperature gradients on the yield and rate of formation of α-N-Nitroso-D-fructose-L-glycine. Such studies would provide a more predictive understanding of its occurrence in different food matrices and processing conditions. For instance, while acidic conditions are generally favorable for nitrosation, the stability of the Amadori product itself is pH-dependent. researchgate.net A detailed kinetic model that accounts for these variables is a critical next step.
Furthermore, the influence of other food components, such as antioxidants (which can inhibit nitrosation) or metal ions (which can act as catalysts), on the formation of this specific compound warrants in-depth investigation.
Advanced Mechanistic Investigations into DNA Adduct Characterization
A significant concern with N-nitroso compounds is their potential to interact with DNA, forming adducts that can lead to mutations. nih.govnih.gov Studies have shown that α-N-Nitroso-D-fructose-L-glycine exhibits weak mutagenic activity in the Ames test. nih.gov However, the precise mechanisms of this mutagenicity and the specific nature of the DNA adducts formed are not yet fully characterized.
Future research should focus on utilizing advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the specific DNA adducts formed upon exposure to α-N-Nitroso-D-fructose-L-glycine. nih.gov Investigating the formation of these adducts in various cell lines and, if possible, in animal models will provide a clearer picture of the compound's genotoxic potential.
Moreover, understanding the repair mechanisms that cells employ to remove these adducts is crucial. nih.govyoutube.com Research into the efficiency of DNA repair pathways, such as base excision repair and nucleotide excision repair, in recognizing and excising adducts from α-N-Nitroso-D-fructose-L-glycine will be vital for a comprehensive risk assessment. nih.govyoutube.com
Development of Novel and Highly Sensitive Analytical Strategies for Trace Detection
The detection and quantification of α-N-Nitroso-D-fructose-L-glycine in complex matrices like food present a significant analytical challenge. Its non-volatile nature and the presence of numerous interfering compounds necessitate the development of highly sensitive and selective analytical methods.
While general methods for the analysis of N-nitroso compounds exist, there is a need for the development and validation of analytical strategies specifically tailored for N-nitroso-fructose-amino acids. nih.govnih.gov Future research should explore the potential of advanced techniques such as high-resolution mass spectrometry (HRMS) and novel sample preparation methods to achieve the low detection limits required for monitoring its presence in the food supply. nih.gov
The development of stable isotope-labeled internal standards for α-N-Nitroso-D-fructose-L-glycine would also significantly improve the accuracy and reliability of quantification. Furthermore, exploring non-invasive or high-throughput screening methods could facilitate more extensive monitoring of this compound in a wider range of food products.
Exploration of Undiscovered N-Nitroso Glycosylamine Derivatives and Their Properties
α-N-Nitroso-D-fructose-L-glycine belongs to a broader class of compounds known as N-nitroso glycosylamines. mdpi.com Given the vast number of amino acids and reducing sugars present in food, it is highly probable that a diverse array of similar N-nitroso glycosylamine derivatives are formed during food processing.
A significant area for future research is the systematic exploration and identification of these yet-undiscovered N-nitroso glycosylamine derivatives. This will involve the synthesis of potential new compounds and the development of analytical methods to screen for their presence in food. nih.gov
Once identified, the biological properties, including mutagenicity and cytotoxicity, of these novel derivatives will need to be thoroughly investigated. nih.gov This will allow for a more comprehensive understanding of the potential risks and benefits associated with the consumption of foods containing these Maillard reaction products. Such research will be instrumental in building a more complete picture of the complex chemistry of food processing and its impact on human health.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
